ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzoate moiety, and a dimethylphenoxyacetamido substituent. It is often used in various chemical reactions and has significant potential in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(((3,5-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
- ETHYL 2-{[(3,4-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE
Uniqueness
ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .
Properties
IUPAC Name |
ethyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-19(22)15-6-5-7-16(11-15)20-18(21)12-24-17-9-8-13(2)14(3)10-17/h5-11H,4,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGBQABLQWVCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.